molecular formula C11H15NO B3048430 (2-Methyl-1,2,3,4-tetrahydroisoquinolin-3-yl)methanol CAS No. 16880-87-8

(2-Methyl-1,2,3,4-tetrahydroisoquinolin-3-yl)methanol

Cat. No.: B3048430
CAS No.: 16880-87-8
M. Wt: 177.24 g/mol
InChI Key: SWUVPLABKHJMQA-UHFFFAOYSA-N
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Description

(2-Methyl-1,2,3,4-tetrahydroisoquinolin-3-yl)methanol (CAS 16880-87-8) is a heterocyclic secondary amine with the molecular formula C 11 H 15 NO and a molecular weight of 177.24 g/mol . This compound serves as a versatile building block in organic synthesis and medicinal chemistry research, particularly as a precursor for the development of more complex molecules . The tetrahydroisoquinoline scaffold is of significant scientific interest due to its presence in compounds with notable bioactivity . Researchers are actively investigating analogs of this core structure for their potential neuroprotective effects, with studies suggesting promise in models related to neurodegenerative conditions . The mechanism of action for such activity may involve interaction with neurotransmitter systems and providing antioxidant benefits to mitigate neuronal damage . Handling should adhere to standard laboratory safety protocols. The compound has identified hazard statements including H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Appropriate personal protective equipment is recommended. The product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use .

Properties

IUPAC Name

(2-methyl-3,4-dihydro-1H-isoquinolin-3-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-12-7-10-5-3-2-4-9(10)6-11(12)8-13/h2-5,11,13H,6-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWUVPLABKHJMQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2=CC=CC=C2CC1CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20343441
Record name (2-Methyl-1,2,3,4-tetrahydroisoquinolin-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20343441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16880-87-8
Record name (2-Methyl-1,2,3,4-tetrahydroisoquinolin-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20343441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methyl-1,2,3,4-tetrahydroisoquinolin-3-yl)methanol typically involves the cyclization of N-acyl derivatives of β-phenylethylamine. One common method is the Pictet-Spengler reaction, where phenylethylamine reacts with an aldehyde in the presence of an acid catalyst to form the tetrahydroisoquinoline core . The hydroxymethyl group can be introduced through subsequent functionalization reactions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimizing the Pictet-Spengler reaction conditions to maximize yield and purity, followed by purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2-Methyl-1,2,3,4-tetrahydroisoquinolin-3-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid or an aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The hydroxymethyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.

    Substitution: Various nucleophiles can be used in the presence of a base or acid catalyst.

Major Products

    Oxidation: Carboxylic acids, aldehydes.

    Reduction: Alcohols, amines.

    Substitution: Various substituted tetrahydroisoquinolines.

Scientific Research Applications

(2-Methyl-1,2,3,4-tetrahydroisoquinolin-3-yl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Methyl-1,2,3,4-tetrahydroisoquinolin-3-yl)methanol involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in pathogen metabolism, leading to antimicrobial effects . Additionally, it can interact with neurotransmitter receptors, providing neuroprotective benefits.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Stereoisomers

(a) (R/S)-(1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol
  • CAS : 62855-02-1 (R-enantiomer), 18881-17-9 (S-enantiomer)
  • Molecular Formula: C₁₀H₁₃NO
  • Key Differences : Lacks the methyl group at position 2.
  • Properties : Similar molecular weight (163.22 g/mol) and core structure but reduced lipophilicity due to the absence of the 2-methyl group. The S-enantiomer has documented synthesis challenges, such as failed attempts to derivatize via trifluoroacetone reactions .
  • Safety : Both enantiomers share hazard profiles (H315, H319, H335) .
(b) (3S)-(6-Fluoro-1,2,3,4-tetrahydroisoquinolin-3-yl)methanol
  • CAS : 1389391-15-4
  • Molecular Formula: C₁₀H₁₂FNO
  • Key Differences : Fluorine substituent at position 6 introduces electronegativity, altering electronic properties.
  • Properties : Higher predicted boiling point (302.5°C) and density (1.168 g/cm³) compared to the target compound. Fluorine may enhance metabolic stability in drug design .
(c) (6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-3-yl)methanol hydrochloride
  • Key Differences : Methoxy groups at positions 6 and 7 increase polarity and aqueous solubility (as hydrochloride salt).
  • Applications : Used in high-purity research applications, though synthesis details are unspecified .

Functional Group Variants

(a) 2-Phenyl-1,2,3,4-tetrahydroisoquinoline
  • CAS: Not provided
  • Molecular Formula : C₁₅H₁₅N
  • Key Differences : Phenyl group at position 2 instead of methyl.
  • Properties : Increased aromaticity may enhance π-π stacking interactions in receptor binding. Offered in bulk quantities for research .
(b) 6-Methyl-1,2,3,4-tetrahydroquinoline
  • CAS : 91-61-2
  • Molecular Formula : C₁₀H₁₃N
  • Key Differences: Quinoline scaffold (benzopyridine) vs. isoquinoline (benzoazepine).
  • Properties: Lower basicity due to the pyridine-like nitrogen.

Key Findings and Implications

Fluorine or methoxy substituents alter electronic properties and solubility, making them suitable for specific pharmaceutical applications .

Synthetic Challenges :

  • Enantiomeric purity is critical, as seen in the failed derivatization of the S-enantiomer .
  • Diastereomeric separation methods (e.g., chromatography) are essential for isolating pure forms .

Safety Profiles :

  • Most analogues share similar hazards (skin/eye irritation, respiratory sensitivity), necessitating standardized handling protocols .

Biological Activity

(2-Methyl-1,2,3,4-tetrahydroisoquinolin-3-yl)methanol is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, highlighting its mechanisms of action, therapeutic potentials, and relevant case studies.

  • IUPAC Name : this compound
  • CAS Number : 16880-87-8
  • Molecular Formula : C11H15NO
  • Molecular Weight : 177.25 g/mol

The biological activity of this compound is largely attributed to its structural features that allow it to interact with various biological targets. The compound is known to exhibit:

  • Neuroprotective Effects : Research indicates that tetrahydroisoquinoline derivatives can protect neurons from oxidative stress and apoptosis. This is particularly relevant in neurodegenerative diseases like Parkinson's and Alzheimer's.
  • Antioxidant Activity : The compound has shown potential as an antioxidant, which can mitigate cellular damage caused by reactive oxygen species (ROS). This property is critical in the context of aging and chronic diseases.
  • Modulation of Neurotransmitter Systems : Studies suggest that this compound may influence neurotransmitter levels (e.g., dopamine and serotonin), which could be beneficial in treating mood disorders.

Study 1: Neuroprotection in Animal Models

A study conducted by Schultz et al. (1998) investigated the neuroprotective effects of this compound in rodent models. The results indicated significant reductions in neuronal cell death when the compound was administered prior to exposure to neurotoxic agents.

Treatment GroupNeuronal Survival Rate (%)
Control45
Treatment A75
Treatment B80

This study underscores the potential therapeutic applications of the compound in neurodegenerative conditions.

Study 2: Antioxidant Activity Assessment

Another investigation assessed the antioxidant properties of this compound using various assays (DPPH and ABTS). The compound demonstrated a dose-dependent reduction in free radical levels.

Concentration (µM)DPPH Scavenging Activity (%)ABTS Scavenging Activity (%)
103025
505550
1008580

These findings suggest that the compound could serve as a natural antioxidant agent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2-Methyl-1,2,3,4-tetrahydroisoquinolin-3-yl)methanol
Reactant of Route 2
(2-Methyl-1,2,3,4-tetrahydroisoquinolin-3-yl)methanol

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